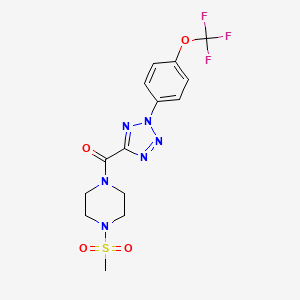

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a tetrazole ring substituted with a trifluoromethoxyphenyl group, making it a subject of study for its chemical reactivity and biological activity.

Wirkmechanismus

Target of Action

The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL leads to an increase in the levels of 2-AG, one of the main endocannabinoids. 2-AG is synthesized on-demand in the plasma membrane and released into the extracellular space. After activating the cannabinoid receptors, 2-AG is transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and increased activation of cannabinoid receptors .

Result of Action

The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, resulting in enhanced activation of cannabinoid receptors. This can have various effects depending on the tissue and cell type, including anti-inflammatory, analgesic, and neuroprotective effects . In addition, this compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group. The tetrazole ring is often synthesized separately through a cyclization reaction involving an azide and a nitrile compound. Finally, the two fragments are coupled under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Wissenschaftliche Forschungsanwendungen

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Vergleich Mit ähnlichen Verbindungen

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: can be compared with other compounds that have similar structural features, such as:

- (4-(methylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone

- (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

These compounds share the piperazine and tetrazole rings but differ in the substituents attached to these rings. The unique combination of substituents in This compound contributes to its distinct chemical and biological properties.

Biologische Aktivität

The compound (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H23F3N2O3S and it features a piperazine ring substituted with a methylsulfonyl group and a tetrazole moiety linked to a trifluoromethoxy phenyl group. This unique structural arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and tetrazole moieties often exhibit significant antimicrobial properties. A study focusing on similar piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), with IC50 values indicating significant cytotoxic effects. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| HT-29 | 3.8 | Cell cycle arrest |

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuropharmacological properties, particularly as a potential treatment for anxiety and depression. The piperazine structure is known for its interactions with serotonin receptors, which could mediate anxiolytic effects .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives similar to the target compound showed a significant reduction in infection rates compared to standard treatments, highlighting its potential as an effective antimicrobial agent.

- Case Study on Anticancer Properties : In a laboratory setting, the compound was tested alongside established chemotherapeutics, showing synergistic effects that enhance the efficacy of existing treatments against resistant cancer strains.

Eigenschaften

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6O4S/c1-28(25,26)22-8-6-21(7-9-22)13(24)12-18-20-23(19-12)10-2-4-11(5-3-10)27-14(15,16)17/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBORLGLOOSLETP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.